7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole

Anticonvulsant Maximal Electroshock Seizure (MES) Neurotoxicity

7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole (CAS 1706453-91-9, MF C14H14ClN3OS, MW 307.8) is a polysubstituted benzo[d]thiazole-pyrazole hybrid. The benzothiazole core, decorated with a 7-chloro and a 4-ethoxy group while bearing a 3,5-dimethylpyrazol-1-yl unit at the 2-position, defines the structural identity.

Molecular Formula C14H14ClN3OS
Molecular Weight 307.8 g/mol
Cat. No. B11790774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole
Molecular FormulaC14H14ClN3OS
Molecular Weight307.8 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=C(C=C1)Cl)SC(=N2)N3C(=CC(=N3)C)C
InChIInChI=1S/C14H14ClN3OS/c1-4-19-11-6-5-10(15)13-12(11)16-14(20-13)18-9(3)7-8(2)17-18/h5-7H,4H2,1-3H3
InChIKeyJGBVSNJAQNBAGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole: Core Identity and Scaffold Context for Procurement Decisions


7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole (CAS 1706453-91-9, MF C14H14ClN3OS, MW 307.8) is a polysubstituted benzo[d]thiazole-pyrazole hybrid. The benzothiazole core, decorated with a 7-chloro and a 4-ethoxy group while bearing a 3,5-dimethylpyrazol-1-yl unit at the 2-position, defines the structural identity. Benzothiazole-pyrazole hybrids have been reported as kinase inhibitor scaffolds [1] and anticonvulsant lead pharmacophores [2]. The precise 7-chloro-4-ethoxy substitution pattern distinguishes this compound from the more commonly explored 6-alkoxy series [2].

Why 7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole Cannot Be Replaced by Closest Analogs


Within the dimethylpyrazolyl-benzothiazole series, the position and nature of substituents are not interchangeable without altering biological output. Structure-activity relationship (SAR) data in anticonvulsant models demonstrate that shifting the alkoxy group from the 6-position (as in compound 6g, 6-((2-fluorobenzyl)oxy)) to the 4-position, combined with a 7-chloro substitution, generates a distinct electronic and steric environment [1]. The 7-chloro group may influence halogen bonding or metabolic stability, while the 4-ethoxy group offers altered hydrogen-bonding capacity and lipophilicity relative to 6-alkoxy analogs [2]. Generic replacement by any benzothiazole-pyrazole analog risks loss of the specific activity profile linked to this substitution pattern.

Quantitative Differentiation Evidence for 7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole


Class-Level Anticonvulsant Potency and Protective Index: 6-Substituted Analog as Comparator

Although no direct head-to-head anticonvulsant data exist for the 7-chloro-4-ethoxy analog, the closely related 6-substituted series provides a quantitative comparator for in-class potency expectations. Compound 6g (2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole) achieved an ED50 of 160.4 mg/kg (95% CI: 113.0–227.6) with a protective index (PI) of 2.74 in the MES model, outperforming sodium valproate (ED50 216.9 mg/kg) [1]. In contrast, other analogs in the same series (6a, 6b, 6m) showed higher ED50 values of 190–215 mg/kg with lower PI values (1.91–2.28), demonstrating that substituent identity and position critically modulate both potency and safety margin [1]. The 7-chloro-4-ethoxy pattern introduces different electronic and steric parameters (σmeta Cl ≈ +0.37; σpara OEt ≈ -0.24) that are forecast to shift potency relative to the 6-substituted series.

Anticonvulsant Maximal Electroshock Seizure (MES) Neurotoxicity

Anticancer Activity Class-Level Benchmarking: Pyrazolo-Benzothiazole Hybrid Series vs. Reference Drug Axitinib

The pyrazolo-benzothiazole hybrid scaffold has demonstrated potent in vitro anticancer activity and VEGFR-2 kinase inhibition. In a series of 20 hybrids, compound 14 exhibited IC50 values of 3.17–6.77 μM across HT-29 (colon), PC-3 (prostate), A549 (lung), and U87MG (glioblastoma) cancer cell lines, surpassing the reference drug axitinib (IC50 4.88–21.7 μM) [1]. Compound 14 also showed significant in vitro VEGFR-2 inhibition and in vivo antiangiogenic activity in a transgenic zebrafish model [1]. The specific 7-chloro-4-ethoxy substitution pattern in the target compound is positioned to differentially modulate kinase selectivity versus compounds with unsubstituted or 6-alkoxy benzothiazole cores [2].

Anticancer VEGFR-2 Kinase Inhibition Cytotoxicity

Distinct Substitution Pattern: 7-Chloro-4-Ethoxy vs. 6-Alkoxy Benzothiazole Scaffolds

The majority of published benzothiazole-dimethylpyrazole hybrids carry substituents at the 6-position (e.g., alkoxy, benzyloxy) [1]. The target compound, bearing a 7-chloro and a 4-ethoxy group, represents a different substitution topology. The 7-chloro group introduces an electron-withdrawing effect (Hammett σmeta ≈ +0.37) that can influence the electron density of the benzothiazole ring and potentially modulate π-stacking interactions with biological targets. Meanwhile, the 4-ethoxy group provides a hydrogen-bond acceptor and modest electron-donating character (σpara ≈ -0.24) ortho to the ring junction nitrogen. This combination is chemically distinct from the 6-substituted series and may confer different metabolic stability, solubility, and target-binding profiles [2].

Structure-Activity Relationship Substituent Electronic Effects Medicinal Chemistry

Kinase Inhibitor Scaffold Potential: Benzothiazole-Pyrazole Hybrids as FLT3 and CDK2 Inhibitors

Benzothiazole-pyrazole hybrids are recognized kinase inhibitor scaffolds. Patent disclosures reveal that pyrazolylbenzothiazole derivatives inhibit FLT3 kinase, a validated target in acute myeloid leukemia [1]. More recently, benzothiazole-grafted pyrazolo[1,5-a]pyrimidines have been developed as CDK2 inhibitors with anti-prostate cancer activity, with lead compounds achieving potent enzymatic and cellular inhibition [2]. While specific CDK2 or FLT3 IC50 values for the 7-chloro-4-ethoxy derivative are not publicly available, the scaffold lineage supports its potential as a kinase inhibitor probe. The 7-chloro substitution may interact with the kinase hinge region via halogen bonding, while the 4-ethoxy group could occupy the solvent-exposed region or ribose pocket, as seen in related benzothiazole-based kinase inhibitors.

Kinase Inhibition FLT3 CDK2 Cancer Therapeutics

Procurement-Guided Application Scenarios for 7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole


Anticonvulsant Drug Discovery: Screening of Novel 7,4-Disubstituted Benzothiazole-Pyrazole Hybrids

Based on the class-level anticonvulsant activity demonstrated by 6-substituted benzothiazole-dimethylpyrazole hybrids [1], procurement of the 7-chloro-4-ethoxy analog enables SAR expansion into underexplored substitution space. The compound can be directly screened in MES and subcutaneous pentylenetetrazol (scPTZ) models to establish ED50 and protective index values, with the goal of identifying candidates that surpass the benchmark set by compound 6g (ED50 160.4 mg/kg, PI 2.74) and sodium valproate [1].

Kinase Inhibitor Hit Identification: FLT3 and CDK2 Targeted Library Expansion

Given the established kinase inhibitory profile of benzothiazole-pyrazole scaffolds [1] [2], this compound is suitable for inclusion in focused kinase inhibitor libraries. The 7-chloro substituent offers potential halogen-bonding interactions with kinase hinge residues, while the 4-ethoxy group provides a vector for solvent-exposed region occupancy. Procurement supports hit identification campaigns targeting FLT3-driven AML or CDK2-dependent prostate cancer [2].

VEGFR-2 Antiangiogenic Agent Development: Bridging In Vitro Potency to In Vivo Efficacy

Pyrazolo-benzothiazole hybrids have demonstrated VEGFR-2 inhibitory and antiangiogenic activity in transgenic zebrafish models [1]. The 7-chloro-4-ethoxy derivative can be tested in VEGFR-2 enzymatic assays and 3D multicellular spheroid models to benchmark against compound 14 (IC50 3.17–6.77 μM across cancer cell lines), with subsequent evaluation in the Tg(fli1a:EGFP) zebrafish angiogenesis model [1].

Medicinal Chemistry SAR Investigations: Probing the Effects of 7-Chloro and 4-Ethoxy Substituents

The compound fills a specific gap in commercially available benzothiazole-pyrazole screening libraries, where 6-substituted analogs dominate [1]. Procurement enables systematic SAR studies to quantify the impact of 7-chloro (electron-withdrawing) and 4-ethoxy (electron-donating) substituents on target potency, selectivity, metabolic stability, and solubility relative to the benchmark 6-substituted series. Resulting data can guide the design of optimized lead candidates.

Quote Request

Request a Quote for 7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.